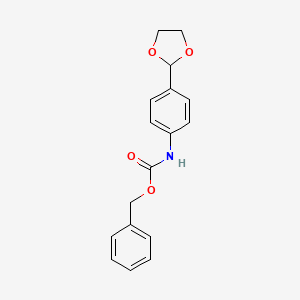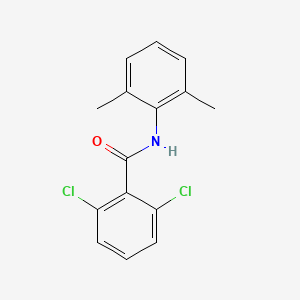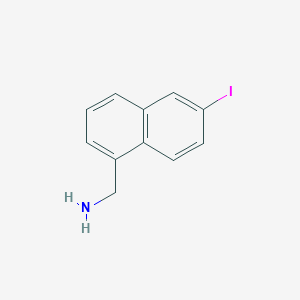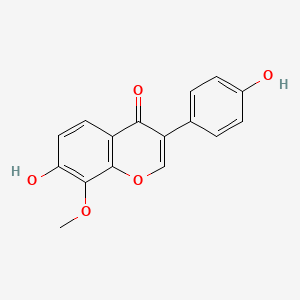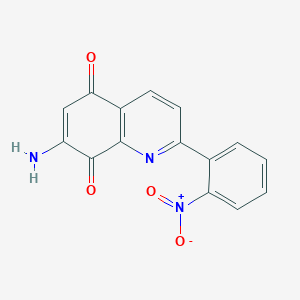
7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione is a nitrogen-containing heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure includes an amino group at the 7th position, a nitrophenyl group at the 2nd position, and quinoline-5,8-dione as the core scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione typically involves the reaction of 4-hydroxyquinoline derivatives with 2-(2,7-dibromo-9H-fluoren-9-ylidene)malononitrile in dry pyridine. The reaction is carried out under reflux conditions for 10-14 hours, yielding the desired product in good yields . Another method involves the reaction of quinoline-5,8-dione with diethylamine and acetaldehyde in the presence of a C-nucleophile, forming a mixture of 7- and 6-substituted isomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction of the nitro group to an amino group is possible under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the amino or nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its antibacterial, antifungal, and antimalarial activities.
Industry: The compound’s derivatives are used in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. It also modulates signaling pathways related to cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quinoline-5,8-dione: A core scaffold with similar biological activities.
Isoquinoline-5,8-dione: Another heterocyclic compound with comparable properties.
Aminovinyl derivatives of quinoline-5,8-dione: These derivatives exhibit high antitumor activity and are selective inhibitors of tumor cell growth.
Uniqueness
7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both amino and nitrophenyl groups enhances its potential as a multifunctional agent in medicinal chemistry.
Properties
CAS No. |
61472-46-6 |
|---|---|
Molecular Formula |
C15H9N3O4 |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
7-amino-2-(2-nitrophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C15H9N3O4/c16-10-7-13(19)9-5-6-11(17-14(9)15(10)20)8-3-1-2-4-12(8)18(21)22/h1-7H,16H2 |
InChI Key |
VFEPNZXYSMMJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C=C(C3=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


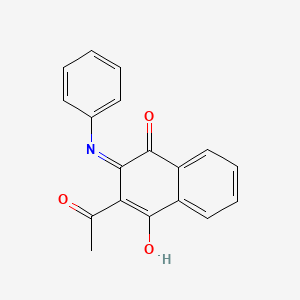


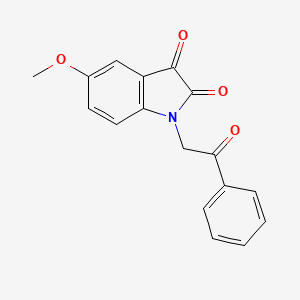
![6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11837848.png)
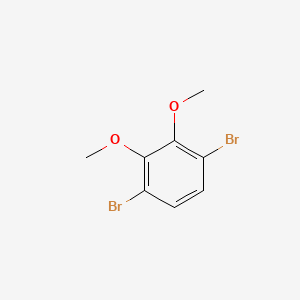
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11837862.png)

